molecular formula C36H26O6 B14005338 Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate CAS No. 5166-59-6

Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate

Cat. No.: B14005338
CAS No.: 5166-59-6
M. Wt: 554.6 g/mol
InChI Key: HBMMDTJMHSUXEW-UHFFFAOYSA-N
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Description

Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate is a phthalate ester derivative characterized by two 2-(biphenyl-4-yl)-2-oxoethyl groups esterified to the benzene-1,2-dicarboxylate core. This compound’s unique structure, featuring biphenyl moieties and ketone functionalities, distinguishes it from conventional phthalates, which typically bear alkyl or shorter aryl substituents.

Properties

CAS No.

5166-59-6

Molecular Formula

C36H26O6

Molecular Weight

554.6 g/mol

IUPAC Name

bis[2-oxo-2-(4-phenylphenyl)ethyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C36H26O6/c37-33(29-19-15-27(16-20-29)25-9-3-1-4-10-25)23-41-35(39)31-13-7-8-14-32(31)36(40)42-24-34(38)30-21-17-28(18-22-30)26-11-5-2-6-12-26/h1-22H,23-24H2

InChI Key

HBMMDTJMHSUXEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 2-(biphenyl-4-yl)-2-oxoethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a non-acidic catalyst like titanate or stannous oxide . The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl groups can engage in π-π interactions, while the ester functionalities may participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s behavior in biological systems and its efficacy in various applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the benzene-1,2-dicarboxylate core significantly influence molecular weight, polarity, and chromatographic behavior. Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Retention Time (min) Peak Area (%) Key References
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate (DEHP) 2-Ethylhexyl 390.56 29.62 26.61
Dibutyl benzene-1,2-dicarboxylate (DBP) Butyl 278.34 Not reported 31.03
Bis(2-methylpropyl) benzene-1,2-dicarboxylate (DIBP) 2-Methylpropyl 278.34 ~36.14* 20.86*
Dioctyl benzene-1,2-dicarboxylate Octyl 390.56 Not reported Not reported
Target Compound 2-(Biphenyl-4-yl)-2-oxoethyl ~494.55 (estimated) Likely >40 (inferred) Not reported N/A

*Data inferred from structurally related compounds in and .

Key Observations:

  • Molecular Weight and Polarity: The target compound’s biphenyl-oxoethyl groups increase its molecular weight (~494.55 g/mol) compared to DEHP (390.56 g/mol) and DBP (278.34 g/mol). This bulkiness likely reduces polarity, leading to longer chromatographic retention times (>40 min) compared to DEHP (29.62 min) .
Antimicrobial and Therapeutic Potential
  • DEHP : Demonstrated efficacy against Shigella dysenteriae and Escherichia coli, suggesting utility in treating diarrheal diseases .
  • However, its larger size could limit membrane permeability compared to smaller analogs like DBP .
Antioxidant Activity
  • Dioctyl benzene-1,2-dicarboxylate : Linked to antioxidant effects via interactions with free radical scavenging pathways .
  • Target Compound : The ketone functionality may introduce redox-active sites, though this requires experimental validation.

Toxicological and Regulatory Considerations

  • DEHP and DBP : Classified as endocrine disruptors with reproductive and developmental toxicity . DEHP is restricted in medical devices due to leaching risks .
  • Bis(2-methylpropyl) benzene-1,2-dicarboxylate : Used as a substitute for DBP but shares similar toxicity concerns .
  • Target Compound: The biphenyl groups may reduce leaching rates compared to alkyl phthalates, but the aromatic structure could pose novel toxicity risks (e.g., bioaccumulation) requiring further study .

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